molecular formula C12H12N2O3S B10888491 ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate

ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate

Cat. No.: B10888491
M. Wt: 264.30 g/mol
InChI Key: PUTMVOCKJTZNMX-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Chemical Reactions Analysis

Ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties. These compounds have shown promise in treating various diseases, including cancer, due to their ability to inhibit tumor cell growth .

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate can be compared with other thiophene derivatives, such as:

These compounds share a common thiophene nucleus but differ in their functional groups and therapeutic applications, highlighting the versatility and uniqueness of thiophene derivatives in medicinal chemistry.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C12H12N2O3S/c1-2-17-12(16)10(15)14-11-8(6-13)7-4-3-5-9(7)18-11/h2-5H2,1H3,(H,14,15)

InChI Key

PUTMVOCKJTZNMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C2=C(S1)CCC2)C#N

Origin of Product

United States

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